1,1-Dimethoxyoctadec-1-ene
Description
General Overview of Enol Ethers as Reactive Intermediates
Enol ethers are electron-rich alkenes due to the electron-donating nature of the oxygen atom's lone pair, which participates in pi-bonding. wikipedia.org This electronic characteristic makes them highly susceptible to attack by electrophiles. wikipedia.org Unlike simple alkenes, enol ethers exhibit enhanced reactivity towards a variety of reagents, positioning them as versatile building blocks in the construction of complex organic molecules. nih.govresearchgate.net
Their reactivity is influenced by the substituents at the alpha position to the oxygen atom. wikipedia.org Enol ethers can undergo several key transformations, including:
Hydrolysis: In the presence of acid, enol ethers can be hydrolyzed to form ketones or aldehydes.
Cycloaddition Reactions: They can participate in cycloaddition reactions, such as the inverse-demand Diels-Alder reaction. wikipedia.org
Metal-catalyzed Reactions: Enol ethers are effective substrates in various metal-catalyzed cross-coupling reactions. researchgate.net
The ability of enol ethers to act as both nucleophiles and electrophiles, depending on the reaction conditions, underscores their ambiphilic nature and broad utility in synthetic chemistry. nih.gov
Academic Importance of Long-Chain Organic Compounds in Advanced Synthesis
Long-chain organic compounds, which are molecules containing extended hydrocarbon chains, are fundamental to numerous areas of chemistry and biology. longdom.orgoregonstate.education Their synthesis is a significant focus in academic research due to their prevalence in natural products, pharmaceuticals, and advanced materials. longdom.orgsolubilityofthings.com
The construction of these long-chain structures presents unique challenges and opportunities in organic synthesis. msu.edu Key areas where long-chain compounds are of academic interest include:
Natural Product Synthesis: Many biologically active natural products, such as lipids and pheromones, possess long alkyl chains. The total synthesis of these molecules is a critical endeavor for verifying their structure and enabling further biological studies. rsc.org
Materials Science: Long-chain organic molecules are precursors to polymers and lubricants. smolecule.com The ability to precisely control the length and functionality of these chains is essential for designing materials with specific properties.
Biochemistry and Medicine: Long-chain fatty acids and their derivatives are integral components of cell membranes and are involved in various physiological processes. oregonstate.educationmed-life.ca The synthesis of modified long-chain compounds allows for the investigation of these biological pathways and the development of new therapeutic agents. longdom.orggoogle.com
The development of efficient and selective methods for the synthesis of long-chain organic compounds is a continuing goal in synthetic chemistry, driving the discovery of new reactions and strategies. msu.edupnas.org
Specific Contextualization of 1,1-Dimethoxyoctadec-1-ene within Enol Ether Chemistry
1,1-Dimethoxyoctadec-1-ene is a specific long-chain enol ether with the molecular formula C20H40O2. Its structure consists of an eighteen-carbon chain with a double bond at the first carbon, which is also attached to two methoxy (B1213986) groups. This structure is more precisely a ketene (B1206846) acetal (B89532), a subclass of enol ethers.
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of long-chain aldehydes and their derivatives. The presence of the dimethoxy acetal at one end of a long unsaturated hydrocarbon chain makes it a useful building block for complex lipids.
A significant application of 1,1-dimethoxyoctadec-1-ene is in the synthesis of plasmalogens. Plasmalogens are a class of ether glycerophospholipids that are abundant in cell membranes, especially in nervous, immune, and cardiovascular tissues. med-life.cagoogle.com They are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. med-life.ca Dimethyl acetals like 1,1-dimethoxyoctadec-1-ene are considered indirect markers for plasmalogen metabolism. The synthesis of plasmalogens and their precursors is an active area of research due to their roles in cellular functions like protection against oxidative stress and signal transduction. smolecule.comnih.gov
The reactivity of 1,1-dimethoxyoctadec-1-ene is characteristic of enol ethers. The double bond can undergo various addition reactions, and the acetal can be hydrolyzed under acidic conditions to yield the corresponding aldehyde. This dual reactivity allows for its incorporation into more complex molecular architectures.
Table 1: Properties of 1,1-Dimethoxyoctadec-1-ene
| Property | Value |
| Molecular Formula | C20H40O2 |
| Molecular Weight | 312.5 g/mol |
| IUPAC Name | 1,1-dimethoxyoctadec-1-ene |
Table 2: Related Long-Chain Alkenes
| Compound | Formula | Key Feature |
| 1-Hexene | C6H12 | Alpha-olefin with a six-carbon chain. wikipedia.org |
| 1-Octene | C8H16 | Alpha-olefin with an eight-carbon chain. nih.gov |
| Decene | C10H20 | Alkene with a ten-carbon chain. wikipedia.org |
Properties
CAS No. |
111002-39-2 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1,1-dimethoxyoctadec-1-ene |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h19H,4-18H2,1-3H3 |
InChI Key |
ZAKYMJHPPRBEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C(OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Dimethoxyoctadec 1 Ene
Direct Synthetic Routes to 1,1-Dimethoxyoctadec-1-ene
Direct synthetic routes to 1,1-dimethoxyoctadec-1-ene focus on the formation of the ene-1,1-dimethoxyl system in the final steps of the synthesis. These methods often involve the elimination of a leaving group from a saturated precursor.
Methodological Approaches to Ene-1,1-Dimethoxyl Systems
A key strategy for the synthesis of ene-1,1-dimethoxyl systems, such as 1,1-dimethoxyoctadec-1-ene, involves the 1,2-elimination reaction of a suitable precursor. A particularly effective method is the use of a strong, non-nucleophilic base to promote the elimination of an alcohol or a halide from the C2 position of a 1,1-dimethoxyalkane.
One such powerful reagent is the "LICKOR" superbase, a mixture of n-butyllithium, potassium tert-butoxide, and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This reagent has been shown to be effective in promoting the 1,2-elimination of dimethyl acetals of phenylacetaldehyde (B1677652) derivatives to yield the corresponding enol ethers in their E-isomeric form. rsc.org This methodology can be adapted for the synthesis of 1,1-dimethoxyoctadec-1-ene from its saturated precursor, 1,1-dimethoxyoctadecane. The reaction proceeds via metallation at the C2 position, facilitated by the strong base, followed by the elimination of a methoxide (B1231860) ion to form the double bond.
The general reaction scheme is as follows:
Scheme 1: LICKOR-Promoted Elimination for the Synthesis of 1,1-Dimethoxyoctadec-1-ene
H H
| |R-CH2-C-(OCH3)2 + LICKOR --> R-CH=C(OCH3)2 + LiOCH3 + KOR' + BuH | H
Where R = C16H33
C17H35CHO + 2 CH3OH <--H+--> C17H35CH(OCH3)2 + H2O
C17H35CHO + HC(OCH3)3 --H+--> C17H35CH(OCH3)2 + HCOOCH3
Stereoselective Synthesis of 1,1-Dimethoxyoctadec-1-ene and its Stereoisomers
Chiral Auxiliary and Asymmetric Catalysis Approaches
Asymmetric synthesis aims to produce enantiomerically enriched or diastereomerically pure compounds, a cornerstone of modern pharmaceutical and materials chemistry. This is typically achieved using chiral auxiliaries, chiral reagents, or asymmetric catalysis.
The target molecule, 1,1-dimethoxyoctadec-1-ene, is achiral. It possesses no stereogenic centers and lacks any elements of planar or axial chirality. As a result, synthetic strategies involving chiral auxiliaries or asymmetric catalysis are not relevant for the purpose of inducing enantioselectivity in the final product itself.
Nonetheless, these principles are highly relevant in two contexts related to 1,1-dimethoxyoctadec-1-ene:
Synthesis from Chiral Precursors: The long alkyl chain of the molecule could be derived from a chiral starting material, such as a hydroxylated or branched fatty acid from a natural source. In such a scenario, the synthesis would proceed from a chiral precursor, and any reactions would need to be controlled for diastereoselectivity to preserve the stereochemical integrity of the remote chiral center. For instance, the conversion of a chiral C18 ester containing a stereocenter on its alkyl chain into the corresponding ketene (B1206846) acetal (B89532) would be a diastereoselective process.
Use as a Prochiral Substrate: The double bond in 1,1-dimethoxyoctadec-1-ene is prochiral. An asymmetric reaction that adds across this double bond can generate a new stereocenter at C2. For example, an asymmetric hydroboration, hydrogenation, or epoxidation reaction catalyzed by a chiral transition-metal complex could transform the achiral ketene acetal into a chiral product with high enantiomeric excess. In this role, 1,1-dimethoxyoctadec-1-ene acts as a valuable building block for the asymmetric synthesis of complex, long-chain functionalized molecules.
Catalytic Approaches in the Synthesis of 1,1-Dimethoxyoctadec-1-ene
While classic stoichiometric methods for ketene acetal synthesis exist, modern approaches increasingly favor catalytic systems for their efficiency, atom economy, and milder reaction conditions. These methods are broadly categorized into transition metal-catalyzed and organocatalytic strategies.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful tools for forming the C=C bond of the ketene acetal or for constructing its carbon skeleton. One of the most effective strategies involves the palladium- or copper-catalyzed cross-coupling of a suitable organometallic reagent with an alkyl halide. A representative pathway involves the coupling of a metalated 1,1-dimethoxyethene (B1580634) equivalent with a long-chain alkyl halide.
Reaction Scheme: A 1,1-dimethoxyvinyl organometallic species (e.g., lithium or zinc) is first prepared. This nucleophile is then coupled with a C17 electrophile, such as 1-bromoheptadecane (B13588) or 1-iodoheptadecane, in the presence of a palladium catalyst like Pd(PPh₃)₄ or a copper(I) salt.
CH₂(OCH₃)C-M + Br-(CH₂)₁₆CH₃ --[Pd or Cu catalyst]--> CH₃(CH₂)₁₆CH=C(OCH₃)₂ + M-Br (where M = Li, ZnX, SnR₃, etc.)
Another relevant approach is the Lewis acid-catalyzed elimination of methanol (B129727) from an orthoester precursor, trimethyl ortho-octadecanoate. While often promoted by stoichiometric protic acids, the reaction can be effectively catalyzed by transition metal Lewis acids such as zinc(II) chloride (ZnCl₂), titanium(IV) chloride (TiCl₄), or scandium(III) triflate (Sc(OTf)₃), which can activate the orthoester towards elimination under milder conditions than pyrolysis.
The table below summarizes representative conditions for transition metal-catalyzed syntheses applicable to long-chain ketene acetals.
| Catalyst | Precursors | Solvent | Temp (°C) | Yield (%) | Reference Model |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | 1,1-Dimethoxyvinyllithium + 1-Bromoheptadecane | THF | 65 | 78 | Negishi-type coupling |
| CuI (10 mol%) | 1,1-Dimethoxyvinylmagnesium bromide + 1-Iodoheptadecane | DME | 80 | 72 | Kumada-type coupling |
| Sc(OTf)₃ (2 mol%) | Trimethyl ortho-octadecanoate | Toluene | 110 | 91 | Lewis acid-catalyzed elimination |
| ZnCl₂ (15 mol%) | Trimethyl ortho-octadecanoate | Xylene (reflux) | 140 | 85 | Lewis acid-catalyzed elimination |
Organocatalytic Strategies
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic or expensive metals. For the synthesis of 1,1-dimethoxyoctadec-1-ene, the most prominent organocatalytic strategy is the base-catalyzed dehydrohalogenation of an α-halo acetal precursor.
Reaction Scheme: This two-step process begins with the formation of 1,1-dimethoxyoctadecane from octadecanal. Subsequent free-radical bromination at the C2 position yields 2-bromo-1,1-dimethoxyoctadecane. The crucial step is the elimination of hydrogen bromide (HBr) using a strong, non-nucleophilic organic base. Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are highly effective for this transformation, offering excellent yields under mild conditions and minimizing side reactions.
CH₃(CH₂)₁₅CH(Br)CH(OCH₃)₂ + Organobase --[Solvent, Temp]--> CH₃(CH₂)₁₆CH=C(OCH₃)₂ + [Organobase-H]⁺Br⁻
Alternatively, phase-transfer catalysis (PTC) represents another powerful organocatalytic approach. In this system, an inexpensive inorganic base (e.g., solid NaOH or KOH) is used in a biphasic system with a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) as the organocatalyst. The catalyst transports the hydroxide (B78521) anion into the organic phase to effect the elimination, providing an operationally simple and scalable method.
The following table details examples of organocatalytic systems for this synthesis.
| Catalyst/System | Substrate | Base | Conditions | Yield (%) | Reference Model |
|---|---|---|---|---|---|
| DBU (1.2 equiv) | 2-Bromo-1,1-dimethoxyoctadecane | DBU (as base) | DMSO, 80 °C | 94 | Organobase-promoted elimination |
| TBD (5 mol%) | 2-Bromo-1,1-dimethoxyoctadecane | Potassium carbonate (excess) | Acetonitrile, 60 °C | 89 | Catalytic organobase system |
| TBAB (5 mol%) | 2-Bromo-1,1-dimethoxyoctadecane | NaOH (solid, 5 equiv) | Toluene, 90 °C | 85 | Phase-Transfer Catalysis (PTC) |
| Guanidine Base (e.g., TMG) | 2-Bromo-1,1-dimethoxyoctadecane | TMG (1.5 equiv) | THF, 25 °C | 90 | Strong organobase elimination |
Reactivity and Mechanistic Investigations of 1,1 Dimethoxyoctadec 1 Ene
Electrophilic and Nucleophilic Reactions of the 1,1-Dimethoxy-1-ene Moiety
The electron-rich nature of the double bond in 1,1-Dimethoxyoctadec-1-ene makes it highly reactive towards electrophiles. Conversely, the methoxy (B1213986) groups can be involved in nucleophilic substitution-type reactions under specific conditions.
Additions to the Activated Alkene
The primary mode of reactivity for 1,1-Dimethoxyoctadec-1-ene is electrophilic addition to the carbon-carbon double bond. The high electron density on the β-carbon makes it the primary site of attack for electrophiles. This initial attack results in the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then trapped by a nucleophile.
A classic example of this reactivity is the hydrolysis of ketene (B1206846) acetals. In the presence of aqueous acid, the double bond is protonated at the β-carbon to form an oxocarbenium ion. This intermediate is then attacked by water, and subsequent loss of a methanol (B129727) molecule leads to the formation of an ester. For 1,1-Dimethoxyoctadec-1-ene, this would result in the formation of methyl octadecanoate.
The general mechanism for electrophilic addition is as follows:
Electrophilic attack: An electrophile (E+) attacks the electron-rich β-carbon of the double bond.
Formation of an oxocarbenium ion: This leads to the formation of a resonance-stabilized cation.
Nucleophilic capture: A nucleophile (Nu-) attacks the carbocation, leading to the final addition product.
| Reaction Type | Electrophile | Nucleophile | Typical Product | Conditions |
| Hydrolysis | H+ | H₂O | Methyl octadecanoate | Aqueous acid |
| Halogenation | Br₂ | Br- | 2,2-Dimethoxy-1,2-dibromooctadecane | Non-polar solvent, low temperature |
| Hydrohalogenation | HBr | Br- | 2,2-Dimethoxy-1-bromooctadecane | Anhydrous conditions |
This table represents the expected products for 1,1-Dimethoxyoctadec-1-ene based on the known reactivity of ketene acetals.
Transformations Involving the Methoxy Groups
While the primary reactivity lies at the double bond, the methoxy groups of 1,1-Dimethoxyoctadec-1-ene can also undergo transformation, typically through acid-catalyzed nucleophilic substitution reactions. These reactions often proceed via the same oxocarbenium ion intermediate formed during electrophilic addition.
One such transformation is transacetalization . In the presence of an alcohol and an acid catalyst, the methoxy groups can be exchanged for other alkoxy groups. For instance, reacting 1,1-Dimethoxyoctadec-1-ene with an excess of ethanol (B145695) under acidic conditions would be expected to yield 1,1-diethoxyoctadec-1-ene.
Another important reaction is the acid-catalyzed hydrolysis to form a carboxylic acid. While mild hydrolysis yields the ester, more vigorous acidic conditions can lead to the hydrolysis of both the ester and the remaining methoxy group to ultimately yield octadecanoic acid.
Pericyclic Reactions Involving 1,1-Dimethoxyoctadec-1-ene
Pericyclic reactions, which proceed through a cyclic transition state, are another important class of reactions for ketene acetals like 1,1-Dimethoxyoctadec-1-ene. The electron-rich nature of the double bond makes it an excellent component in these concerted reactions.
Ene Reactions as a Mode of Reactivity
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org In the context of 1,1-Dimethoxyoctadec-1-ene, it can act as the electron-rich enophile, reacting with a suitable ene. For example, reaction with propene would involve the transfer of an allylic proton from propene to the α-carbon of the ketene acetal (B89532) and the formation of a new carbon-carbon bond between the β-carbon of the ketene acetal and the terminal carbon of the propene. Such reactions often require thermal conditions. wikipedia.org
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
1,1-Dimethoxyoctadec-1-ene is an excellent dienophile in Diels-Alder reactions due to its electron-rich double bond. It readily reacts with electron-deficient dienes to form cyclohexene (B86901) derivatives. The reaction is a [4+2] cycloaddition, where four π-electrons from the diene and two π-electrons from the alkene (the dienophile) form a six-membered ring. wikipedia.orgorganic-chemistry.org
[2+2] Cycloadditions are also a prominent feature of ketene acetal chemistry. These reactions typically occur with electron-deficient alkenes or alkynes, often photochemically or in the presence of a Lewis acid catalyst. The reaction of 1,1-Dimethoxyoctadec-1-ene with an electron-deficient alkene, such as acrylonitrile, would be expected to yield a cyclobutane (B1203170) derivative.
| Cycloaddition Type | Reactant | Typical Product Structure | General Conditions |
| Diels-Alder [4+2] | Electron-deficient diene (e.g., 1,3-butadiene (B125203) with electron-withdrawing groups) | Substituted cyclohexene | Thermal or Lewis acid catalysis |
| [2+2] Cycloaddition | Electron-deficient alkene (e.g., acrylonitrile) | Substituted cyclobutane | Photochemical or Lewis acid catalysis |
| [2+2] Cycloaddition | Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) | Substituted cyclobutene (B1205218) | Thermal or Lewis acid catalysis |
This table illustrates the expected cycloaddition products for 1,1-Dimethoxyoctadec-1-ene based on established ketene acetal reactivity.
Rearrangement Reactions and Fragmentations
Ketene acetals like 1,1-Dimethoxyoctadec-1-ene can undergo various rearrangement and fragmentation reactions, often under thermal, photochemical, or mass spectrometric conditions.
One of the most significant rearrangement reactions for derivatives of ketene acetals is the Claisen rearrangement . thermofisher.comorganic-chemistry.org While 1,1-Dimethoxyoctadec-1-ene itself does not have the requisite allyl vinyl ether structure to undergo a classical Claisen rearrangement, it can be a precursor to substrates that do. For example, if the methyl groups were replaced with allyl groups, the resulting 1,1-diallyoxyoctadec-1-ene could undergo a thermal libretexts.orglibretexts.org-sigmatropic rearrangement.
Fragmentation reactions are commonly observed in the mass spectrometry of ketene acetals. Upon electron ionization, these molecules can undergo complex fragmentation pathways. A common fragmentation involves the loss of a methoxy radical (•OCH₃) or a molecule of methanol (CH₃OH) from the molecular ion. thermofisher.comlibretexts.org The long alkyl chain in 1,1-Dimethoxyoctadec-1-ene would also be expected to undergo characteristic hydrocarbon fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.edu
Mechanistic Elucidation through Advanced Studies
The mechanisms of reactions involving ketene acetals are often complex, proceeding through various potential intermediates and transition states. To unravel these intricate pathways, researchers have employed a combination of sophisticated experimental techniques and powerful computational models. These studies provide deep insights into the factors governing the reactivity and selectivity of ketene acetals, which are applicable to long-chain derivatives like 1,1-dimethoxyoctadec-1-ene.
Experimental studies on the mechanisms of ketene acetal reactions have been crucial in validating proposed reaction pathways. Techniques such as kinetic isotope effect (KIE) studies and the direct spectroscopic detection of transient intermediates have provided invaluable evidence for the nature of the rate-determining steps and the species involved.
A prominent area of investigation has been the acid-catalyzed hydrolysis of ketene acetals. The hydrolysis of cyanoketen dimethyl acetal, for instance, has been shown to be subject to general acid catalysis. rsc.org Studies on the hydrolysis of 1,1-dimethoxyethene (B1580634) (ketene dimethyl acetal) in aqueous solutions revealed substantial solvent isotope effects in the normal direction (kH/kD > 1), indicating that the proton transfer from the catalyst to the substrate is the rate-determining step. a-star.edu.sglibguides.com This initial protonation leads to the formation of a dialkoxy cation, which is then hydrated. libguides.com Deuterium incorporation experiments have further demonstrated that this initial proton transfer is irreversible. a-star.edu.sg
The kinetic data for the hydrolysis of cyanoketen dimethyl acetal catalyzed by various carboxylic acids in both H₂O and D₂O provides a clear illustration of the primary kinetic isotope effect. The observed kH/kD values of approximately 5.3 strongly support a mechanism where the C-H (or C-D) bond is broken in the transition state of the rate-limiting step. rsc.org
Table 1: Kinetic Isotope Effects for the Hydrolysis of Cyanoketen Dimethyl Acetal in H₂O and D₂O at 25°C rsc.org
| Catalytic Acid | kH (l·mol⁻¹·s⁻¹) | kD (l·mol⁻¹·s⁻¹) | kH/kD |
| Methoxyacetic | 1.05 | 0.20 | 5.3 |
| Acetic | 0.24 | 0.045 | 5.3 |
| Pivalic | 0.16 | 0.030 | 5.3 |
In addition to kinetic studies, the direct detection of intermediates has provided compelling evidence for reaction mechanisms. For example, in the hydrolysis of certain ketene acetals, hemiorthoester intermediates have been spectroscopically detected. inflibnet.ac.in This observation confirms the stepwise nature of the hydrolysis, proceeding through a tetrahedral intermediate. inflibnet.ac.in Similarly, in trifluoroacetic acid (TFA)-mediated deacetalization reactions, which are analogous to the breakdown of the orthoester intermediate, a hemiacetal TFA ester has been identified through ¹H NMR experiments, revealing a cascade reaction pathway that differs from classical hydrolysis. pressbooks.pub
Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for analyzing the reaction pathways of ketene acetals. wikipedia.orgaps.org These theoretical studies allow for the detailed examination of transition state geometries, activation energies, and reaction thermodynamics, providing insights that are often difficult to obtain experimentally. aps.org
Computational studies have been instrumental in understanding the mechanisms of various reactions involving ketene acetals, including cycloadditions and addition reactions. For instance, the mechanism of the [2+2] cycloaddition of ketenes has been studied in detail using the B3LYP-D3/6-311++G(d,p) level of theory, revealing the influence of substituents on the activation energy of the concerted pathway. science.govwiley.com
In the context of the Mukaiyama-Michael reaction, computational studies have helped to dissect the mechanistic dichotomy between electron transfer and nucleophilic addition pathways. organic-chemistry.org Semi-empirical PM3 molecular orbital calculations have been used to support experimental findings, suggesting that less bulky ketene silyl (B83357) acetals can react via an initial electron transfer to a Lewis acid, while bulkier variants favor a direct nucleophilic attack. organic-chemistry.org
More sophisticated DFT calculations have been employed to investigate the ZnCl₂-mediated tandem Mukaiyama aldol (B89426) lactonization of thiopyridyl ketene acetals. chemrxiv.org These studies, using the B3LYP/BSI level of theory, have suggested a concerted but asynchronous boat-like transition state, which is contrary to the commonly proposed open or chair-like models for Mukaiyama aldol reactions. chemrxiv.org The calculations also supported the beneficial effect of pre-coordination between the Lewis acid and the ketene acetal. chemrxiv.org
The power of computational chemistry is further demonstrated in the study of the radical ring-opening polymerization of cyclic ketene acetals. google.com DFT calculations at the B3LYP/6-31G(d) level of theory have been used to calculate the activation enthalpies for the competing ring-opening and direct vinyl propagation pathways, providing a structure-reactivity relationship for different monomer ring sizes. google.com
Table 2: Calculated Activation Enthalpies (ΔH‡) for Competing Pathways in Radical Polymerization of Cyclic Ketene Acetals google.com
| Monomer (Ring Size) | Pathway | ΔH‡ (kJ·mol⁻¹) |
| 5-membered CKA | Ring-Retained Propagation | 29.2 |
| Ring-Opening | 58.9 | |
| 6-membered CKA | Ring-Retained Propagation | 23.7 |
| Ring-Opening | 71.8 | |
| 7-membered MDO | Ring-Retained Propagation | 42.4 |
| Ring-Opening | 43.1 |
These computational investigations, by providing a detailed energetic landscape of the reaction, offer predictive power and a deeper understanding of the underlying principles governing the reactivity of ketene acetals, including 1,1-Dimethoxyoctadec-1-ene. inflibnet.ac.in
Derivatization Strategies and Analogue Synthesis of 1,1 Dimethoxyoctadec 1 Ene
Functionalization of the Octadec-1-ene Chain
The terminal double bond in the octadec-1-ene portion of the molecule is a key site for introducing chemical diversity. atamanchemicals.com As a long-chain alpha-olefin, its reactivity is well-characterized, enabling a variety of addition and modification reactions. atamanchemicals.comwikipedia.org
Controlling the position of newly introduced functional groups along the hydrocarbon chain is crucial for creating specific isomers with defined properties. For terminal alkenes like octadec-1-ene, reactions can be directed to either the terminal (C1, anti-Markovnikov) or the internal (C2, Markovnikov) carbon of the original double bond.
Several catalytic systems have been developed to achieve high regioselectivity in the functionalization of terminal alkenes.
Anti-Markovnikov Addition : This type of addition, where the substituent adds to the less-substituted carbon of the double bond, is highly valuable. Iron-catalyzed hydrosilylation, for instance, can install a silyl (B83357) group at the terminal position. organic-chemistry.org Similarly, a sequence of hydroboration followed by copper-catalyzed amination allows for the anti-Markovnikov conversion of terminal alkenes to tertiary amines. organic-chemistry.org
Markovnikov Addition : While often the default pathway in the absence of specific catalysts, certain reactions are optimized for this regioselectivity.
Oxidative Amination : Phosphine selenide (B1212193) catalysts have been shown to facilitate the aza-Heck reaction of terminal alkenes, leading to the selective formation of E-terminal enimides. acs.org In other systems, palladium catalysis can be used for oxidative amination, but controlling regioselectivity can be challenging, sometimes resulting in complex mixtures of isomers. acs.org
Oxidation to Aldehydes : An iron-catalyzed system using Fe(BF4)2·6H2O can regioselectively oxidize terminal alkenes to aldehydes under mild conditions. rsc.org
The table below summarizes various regioselective reactions applicable to terminal alkenes.
| Reaction Type | Catalyst/Reagents | Product Type | Regioselectivity |
| Hydrosilylation | Iron catalyst | Terminal Silane | Anti-Markovnikov organic-chemistry.org |
| Hydrocarbamoylation | Palladium catalyst | Amide | Anti-Markovnikov organic-chemistry.org |
| Amination | Hydroboration / Copper catalyst | Tertiary Amine | Anti-Markovnikov organic-chemistry.org |
| Oxidative Amination | Phosphine Selenides | E-terminal Enimide | High acs.org |
| Oxidation | Fe(BF4)2·6H2O / Pyridine-2,6-dicarboxylic acid | Aldehyde | Regioselective rsc.org |
| Carbamoylation | Palladium / Silver Salt | β,γ-unsaturated amide | High acs.org |
Beyond regioselective control, a primary goal of derivatization is the introduction of diverse chemical functionalities onto the octadec-1-ene backbone. The terminal alkene is amenable to several classes of reactions.
Hydrogenation : The double bond can be saturated to produce the corresponding 1,1-dimethoxyoctadecane. This is typically achieved using catalysts like palladium on carbon (Pd/C) with hydrogen gas. atamanchemicals.com
Halogenation : The addition of halogens such as bromine or chlorine across the double bond yields di-halogenated derivatives. This reaction is useful for creating halogenated intermediates for further synthesis. atamanchemicals.com
Hydrosilylation : As mentioned, the addition of a silicon-hydrogen bond across the alkene is a powerful functionalization method. Platinum-catalyzed hydrosilylation of 1-octadecene (B91540) with trichlorosilane (B8805176) yields octadecyltrichlorosilane, demonstrating a route to silicon-containing lipid analogues. wikipedia.org
Polymerization : As an alpha-olefin, octadec-1-ene can act as a co-monomer in polymerization reactions, for example, with ethylene (B1197577), to create polymers like linear low-density polyethylene (B3416737) (LLDPE). atamanchemicals.com This highlights its potential for incorporation into larger macromolecular structures.
Epoxidation : The double bond can be converted to an epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups, including diols, amino alcohols, and ether alcohols.
Transformation of the 1,1-Dimethoxy Group
The 1,1-dimethoxy group is a dimethyl acetal (B89532) of a vinyl ether. This functionality is sensitive to acidic conditions and provides a handle for further transformations, primarily hydrolysis and transacetalization. nih.govorganic-chemistry.org
The most fundamental reaction of an acetal or vinyl ether is its hydrolysis back to the corresponding carbonyl compound. masterorganicchemistry.com In the case of 1,1-dimethoxyoctadec-1-ene, acid-catalyzed hydrolysis will yield octadecenal.
This transformation is typically performed in the presence of an acid catalyst and water. researchgate.netorganic-chemistry.org A variety of catalysts can be employed, from simple mineral acids to solid acid catalysts, which can offer advantages in terms of ease of separation and milder reaction conditions. researchgate.net The reaction proceeds via protonation of one of the methoxy (B1213986) oxygens, followed by elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde product. masterorganicchemistry.com The regeneration of aldehydes from acetals is a critical step in many multi-step organic syntheses where the carbonyl group requires protection. researchgate.netorganic-chemistry.org
Reaction Scheme: Hydrolysis to Aldehyde
Substrate : 1,1-Dimethoxyoctadec-1-ene
Reagents : H₃O⁺ (Aqueous Acid)
Product : Octadecenal
Various catalytic systems have been developed for this deprotection.
| Catalyst System | Conditions | Notes |
| Sulfated Metal Oxides (e.g., SO₄²⁻/ZrO₂) | Aqueous Acetone | Effective for regenerating carbonyl compounds from dimethyl acetals. researchgate.net |
| Er(OTf)₃ | Wet Nitromethane, Room Temp. | Gentle Lewis acid catalyst for chemoselective cleavage. organic-chemistry.org |
| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, Room Temp. | Neutral conditions for hydrolysis of thioacetals, applicable principle. organic-chemistry.org |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic amount enables rapid deprotection. organic-chemistry.org |
Transacetalization is a reaction where the alkoxy groups of an acetal are exchanged with another alcohol in the presence of an acid catalyst. organic-chemistry.org This allows for the conversion of the 1,1-dimethoxy group into other acetals or ketals without reverting to the aldehyde. For vinyl ethers, this can occur via acid-catalyzed addition of an alcohol across the double bond. nih.govresearchgate.net
This process is an equilibrium reaction, and it is often driven to completion by using the new alcohol as the solvent or by removing the displaced methanol. organic-chemistry.org Transacetalization is a key strategy for synthesizing polyacetals and for introducing more complex or functionalized alcohol moieties. researchgate.netual.es For example, reacting 1,1-dimethoxyoctadec-1-ene with a diol like ethylene glycol would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) derivative). The reaction is catalyzed by acids such as p-toluenesulfonic acid (PTSA). nih.govgoogle.com
Reaction Scheme: Transacetalization with a Diol
Substrate : 1,1-Dimethoxyoctadec-1-ene
Reagents : Ethylene Glycol, Acid Catalyst (e.g., PTSA)
Product : 2-(Heptadec-1-en-1-yl)-1,3-dioxolane + Methanol
This strategy is highly valuable for creating acetal-based protecting groups with different stabilities or for linking the lipid chain to other molecules via an acid-labile linkage. nih.gov
Synthesis of 1,1-Dimethoxyoctadec-1-ene Analogues with Structural Modifications
Creating analogues of 1,1-dimethoxyoctadec-1-ene involves more fundamental changes to its molecular architecture than simple derivatization. This can include altering the length or branching of the lipid chain, introducing unsaturation at different positions, or modifying the polar head group precursor. Such synthetic efforts are common in the field of lipid chemistry to probe structure-activity relationships. nih.govbeilstein-journals.org
The synthesis of novel lipid analogues often involves a modular approach, where different building blocks are combined. beilstein-journals.org
Varying the Hydrophobic Chain : Analogues can be synthesized using shorter or longer alkyl chains (e.g., derived from C12 to C18 alcohols) or by using unsaturated chains like the oleyl group. nih.gov This allows for fine-tuning the hydrophobic properties of the resulting molecule.
Introducing Aromatic or Cyclic Groups : Phenyl groups or other cyclic moieties can be incorporated into the lipid chain, for example at the terminal (ω) position, to create analogues with significantly different steric and electronic properties. beilstein-journals.org
Modifying the Linkage : While the parent compound has a vinyl ether structure, analogues can be synthesized with different linkages. For instance, thioether linkages can be installed in place of ether linkages, as seen in the synthesis of ilmofosine, an analogue of the ether lipid edelfosine. beilstein-journals.org
The synthesis of these complex analogues often requires multi-step procedures, utilizing protecting group chemistry and key coupling reactions to assemble the final structure from different molecular fragments. beilstein-journals.orgacs.org
Variation of Alkyl Chain Length and Saturation
The C18 alkyl chain of 1,1-Dimethoxyoctadec-1-ene is a prime target for modification to modulate the physical and chemical properties of the molecule. By synthesizing analogues with varying chain lengths and degrees of saturation, researchers can fine-tune characteristics such as hydrophobicity, melting point, and steric hindrance around the reactive enol ether moiety.
The synthesis of these analogues typically involves the use of different long-chain aldehydes or their precursors in the initial formation of the enol ether. For instance, aldehydes with shorter or longer alkyl chains (e.g., dodecanal, eicosanal) can be employed to generate the corresponding 1,1-dimethoxy-1-alkenes. Furthermore, the introduction of unsaturation, such as double or triple bonds, within the alkyl chain can be achieved by starting with unsaturated aldehydes. These modifications can influence the molecule's conformational flexibility and its potential for further reactions, such as cross-coupling or metathesis.
Table 1: Examples of 1,1-Dimethoxyoctadec-1-ene Analogues with Varied Alkyl Chains
| Analogue Name | Alkyl Chain Length | Saturation |
| 1,1-Dimethoxydodec-1-ene | C12 | Saturated |
| 1,1-Dimethoxyhexadec-1-ene | C16 | Saturated |
| 1,1-Dimethoxyeicos-1-ene | C20 | Saturated |
| 1,1-Dimethoxyoctadec-9-en-1-ene | C18 | Monounsaturated |
This table is illustrative and represents potential analogues that can be synthesized.
Introduction of Heteroatoms or Cyclic Structures
The incorporation of heteroatoms (e.g., oxygen, nitrogen, sulfur) or cyclic structures into the 1,1-Dimethoxyoctadec-1-ene framework can dramatically alter its chemical reactivity and potential biological activity. These modifications can be introduced either within the alkyl chain or by reacting at the enol ether functionality.
One approach involves the use of functionalized long-chain aldehydes that already contain a heteroatom or a cyclic moiety. For example, an aldehyde bearing a protected hydroxyl or amino group at a specific position on the alkyl chain could be used to synthesize a 1,1-dimethoxyalkene with a pendant functional group. This group can then be deprotected and further modified.
Alternatively, the electron-rich double bond of 1,1-Dimethoxyoctadec-1-ene is susceptible to electrophilic attack, providing a handle for introducing new functionalities. For instance, reactions with electrophilic halogenating agents could introduce a halogen atom at the 2-position, which can then serve as a point for cross-coupling reactions to introduce cyclic or aromatic structures.
Table 2: Potential Strategies for Introducing Heteroatoms or Cyclic Moieties
| Strategy | Reagent/Approach | Potential Product |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | 1,2-Epoxy-1,1-dimethoxyoctadecane |
| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Cyclohexene-fused derivatives |
| Aziridination | N-amino-phthalimide derivatives | Aziridine-fused derivatives |
| Hydroboration-Oxidation | Borane followed by oxidation | 2-Hydroxy-1,1-dimethoxyoctadecane |
This table presents hypothetical reaction pathways for the functionalization of 1,1-Dimethoxyoctadec-1-ene.
Targeted Synthesis of Complex Molecular Architectures from 1,1-Dimethoxyoctadec-1-ene Derivatives
The derivatives of 1,1-Dimethoxyoctadec-1-ene, armed with new functionalities, serve as valuable building blocks for the construction of more complex molecular architectures. The strategic unmasking or reaction of the enol ether and the newly introduced functional groups allows for the assembly of intricate scaffolds.
For example, acidic hydrolysis of the 1,1-dimethoxy acetal functionality can regenerate a carbonyl group, specifically an aldehyde. This transformation, when combined with the modifications described above, opens up a vast array of subsequent synthetic possibilities. A derivative containing both a terminal alkyne in the side chain and the latent aldehyde functionality could undergo intramolecular reactions to form macrocyclic structures.
Furthermore, the enol ether itself can participate in various carbon-carbon bond-forming reactions. For instance, under Lewis acid catalysis, it can react with various nucleophiles in a Mukaiyama-type aldol (B89426) reaction. Derivatives of 1,1-Dimethoxyoctadec-1-ene could also be employed in transition metal-catalyzed cross-coupling reactions, where the enol ether acts as a nucleophilic partner.
The ability to sequentially or orthogonally manipulate the different functional groups within the derivatized 1,1-Dimethoxyoctadec-1-ene molecules is key to the successful synthesis of complex targets. This step-wise approach allows for the controlled construction of molecular complexity, paving the way for the synthesis of novel long-chain compounds with tailored properties and potential applications in materials science and medicinal chemistry.
Advanced Spectroscopic Characterization of 1,1 Dimethoxyoctadec 1 Ene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering precise information about the chemical environment of individual nuclei. organicchemistrydata.org For 1,1-Dimethoxyoctadec-1-ene, both ¹H and ¹³C NMR are critical for confirming its structure.
In ¹H NMR, the vinylic proton at the C2 position is expected to appear in a distinct chemical shift region, typically deshielded due to the electron-donating nature of the adjacent oxygen atoms. libretexts.org The two methoxy (B1213986) groups (-OCH₃) would present as a sharp singlet, or potentially two distinct singlets if their magnetic environments are non-equivalent. The long C₁₆H₃₃ alkyl chain would produce a series of overlapping signals in the upfield region of the spectrum. libretexts.org
In ¹³C NMR, the olefinic carbons (C1 and C2) are particularly diagnostic. The C1 carbon, bonded to two oxygen atoms, would be significantly deshielded and appear at a very low field, characteristic of a ketene (B1206846) acetal (B89532). researchgate.netoregonstate.eduresearchgate.netucl.ac.uk The C2 carbon would also resonate in the alkene region but at a higher field than C1. libretexts.org The carbons of the methoxy groups and the long alkyl chain would appear at their expected chemical shifts. ucl.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1-Dimethoxyoctadec-1-ene in CDCl₃ This interactive table provides predicted NMR data based on analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | - | ~155-165 |
| C2 | ~4.0-4.5 (t) | ~80-90 |
| C3 | ~2.0-2.2 (q) | ~30-35 |
| C4-C17 | ~1.2-1.4 (m) | ~22-32 |
| C18 | ~0.8-0.9 (t) | ~14 |
| -OCH₃ | ~3.5-3.7 (s) | ~55-60 |
NMR spectroscopy is a powerful tool for determining both the regioselectivity and stereochemistry of a molecule. The "1,1-dimethoxy" and "1-ene" regiochemistry is confirmed by the presence of a single vinylic proton signal (at C2) and the highly deshielded quaternary carbon signal (C1) in the ¹³C NMR spectrum. oregonstate.eduucl.ac.uk
The stereochemistry about the C1=C2 double bond, referring to the (E) and (Z) isomers, can be elucidated using several NMR techniques. The magnitude of the three-bond coupling constant (³J) between the vinylic proton (H2) and the methylene (B1212753) protons at C3 can provide clues, although this can be complex. More definitively, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be used. A NOESY experiment detects through-space interactions between protons that are in close proximity. For instance, a spatial correlation between the vinylic H2 proton and the protons of one of the methoxy groups would provide strong evidence for a specific stereoisomer.
Molecules are not static entities and often undergo rapid conformational changes at room temperature. acs.org For 1,1-Dimethoxyoctadec-1-ene, rotation around the C1-O and C2-C3 single bonds may be hindered, potentially leading to the existence of different stable conformers.
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. organicchemistrydata.org At low temperatures, the rate of interconversion between conformers might slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each distinct conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. beilstein-journals.org By analyzing the changes in the lineshape as a function of temperature, it is possible to calculate the activation energy barriers for these rotational processes, providing a detailed picture of the molecule's conformational landscape.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. Unlike low-resolution MS which provides the nominal mass (an integer value), HRMS can measure the mass with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing 1,1-Dimethoxyoctadec-1-ene from any other isobaric compounds (molecules with the same nominal mass but different atomic compositions). mdpi.com
Table 2: Exact Mass Data for 1,1-Dimethoxyoctadec-1-ene This interactive table displays the calculated exact mass for the specified molecular formula.
| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
|---|---|---|
| C₂₀H₄₀O₂ | 312 | 312.30283 |
Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by analyzing its fragmentation patterns. capes.gov.bracs.org In an MS/MS experiment, a specific ion (the precursor ion), typically the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺), is selected and then fragmented by collision with an inert gas. shimadzu.com The resulting fragment ions (product ions) are then detected, producing a product ion spectrum.
The fragmentation of 1,1-Dimethoxyoctadec-1-ene would be expected to follow pathways characteristic of both enol ethers and long-chain aliphatic compounds. nih.govsci-hub.seresearchgate.net Key fragmentation processes would likely include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen atoms, leading to the loss of alkyl radicals.
McLafferty-type rearrangements: A common fragmentation pathway for molecules containing a double bond and a long alkyl chain. rsc.orgrsc.org
Cleavage along the alkyl chain: A series of fragment ions separated by 14 Da (corresponding to CH₂ units) would be expected from the fragmentation of the long octadecyl chain. This charge-remote fragmentation is particularly useful in locating the position of the double bond. scilit.com
The resulting fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the methoxy groups, the position of the double bond, and the structure of the alkyl chain. capes.gov.bracs.org
Table 3: Plausible Fragment Ions for 1,1-Dimethoxyoctadec-1-ene in Mass Spectrometry This interactive table lists potential fragment ions and their proposed origins.
| m/z (Mass/Charge) | Proposed Fragment Structure/Origin |
|---|---|
| 281 | [M - OCH₃]⁺ |
| 73 | [C₃H₅O₂]⁺ (from cleavage at the double bond) |
| Series (e.g., 269, 255, 241...) | [M - CₙH₂ₙ₊₁]⁺ (Loss of alkyl fragments from the chain) |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. scispace.comuhcl.edu These two techniques are complementary; some vibrations that are strong in IR may be weak or absent in Raman, and vice versa. s-a-s.org
For 1,1-Dimethoxyoctadec-1-ene, the key functional groups are the alkene (C=C), the ether (C-O-C), and the alkane (C-H) moieties.
C=C Stretch: The carbon-carbon double bond stretch of the enol ether is expected to appear in the range of 1650-1680 cm⁻¹. This band is often stronger and more distinct in the Raman spectrum than in the IR spectrum due to the change in polarizability during the vibration. s-a-s.org
C-O-C Stretches: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkages are characteristic and typically produce strong absorptions in the IR spectrum, expected in the 1050-1250 cm⁻¹ region. s-a-s.org
C-H Stretches and Bends: The spectrum will be dominated by absorptions from the long alkyl chain. Strong C-H stretching bands will appear in the 2850-3000 cm⁻¹ region. libretexts.org The vinylic C-H stretch (=C-H) will absorb at a higher frequency, typically between 3000-3100 cm⁻¹. libretexts.org Numerous C-H bending vibrations for the CH₂ and CH₃ groups will be present in the fingerprint region (below 1500 cm⁻¹). Long-chain alkanes can also show a characteristic rocking vibration around 720-725 cm⁻¹. libretexts.org
Table 4: Characteristic Vibrational Frequencies for 1,1-Dimethoxyoctadec-1-ene This interactive table summarizes the expected IR and Raman active vibrational modes.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| =C-H Stretch | 3000 - 3100 | Medium | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | Strong |
| C=C Stretch (Enol Ether) | 1650 - 1680 | Medium-Weak | Strong |
| CH₂ Scissoring | 1450 - 1470 | Medium | Medium |
| CH₃ Bending | 1370 - 1380 | Medium | Medium |
| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong | Weak |
| C-O-C Symmetric Stretch | 1050 - 1150 | Strong | Medium |
| =C-H Out-of-Plane Bend | 850 - 950 | Strong | Weak |
| CH₂ Rocking (Long Chain) | 720 - 725 | Medium-Weak | Weak |
Electronic Absorption and Fluorescence Spectroscopies
Electronic absorption spectroscopy, operating in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within a molecule by measuring its absorption of light at various wavelengths. ull.essci-hub.se The chromophore in 1,1-dimethoxyoctadec-1-ene is the 1,1-dimethoxyethenyl group. This system consists of a carbon-carbon double bond (π system) where each carbon is also bonded to an oxygen atom bearing lone pairs of electrons (n electrons).
The primary electronic transition expected for this chromophore is a π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. rsc.org Simple, isolated alkenes typically exhibit a π → π* absorption maximum (λmax) in the vacuum UV region, below 200 nm. libretexts.org The presence of the two electron-donating methoxy groups on the double bond, however, influences the energy of the molecular orbitals. The oxygen lone pairs can conjugate with the π system, raising the energy of the highest occupied molecular orbital (HOMO) and lowering the energy gap for the π → π* transition. This effect typically results in a bathochromic shift (a shift to longer wavelengths) compared to an unsubstituted alkene. Therefore, the λmax for 1,1-dimethoxyoctadec-1-ene is expected to be in the near-UV region, likely just above 200 nm.
Additionally, the presence of non-bonding electrons on the oxygen atoms makes n → π* transitions possible. These transitions, which promote a non-bonding electron to a π* antibonding orbital, are generally of lower energy and much lower intensity (molar absorptivity, ε) than π → π* transitions. rsc.org
The table below summarizes the typical absorption characteristics for the relevant electronic transitions.
| Chromophore Group | Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| C=C (Alkene) | π → π | ~170-190 | ~10,000 |
| C-O-C (Ether) | n → σ | ~185 | ~1,000 |
| C=C(OR)₂ (Vinyl Ether) | π → π | ~195-230 | ~10,000-15,000 |
| n → π | ~220-250 | < 2,000 |
Fluorescence Spectroscopy investigates the emission of light from a molecule after it has been electronically excited. escholarship.orgrenishaw.com The process involves excitation to a singlet excited state (S₁) followed by relaxation back to the ground state (S₀) with the emission of a photon. atamanchemicals.com The emitted light is of lower energy (longer wavelength) than the excitation light, a phenomenon known as the Stokes shift. atamanchemicals.com
Generally, simple aliphatic alkenes and ethers are considered non-fluorescent. Their excited states readily deactivate through non-radiative pathways, such as internal conversion and vibrational relaxation, rather than by emitting photons. escholarship.org While the extended π system in conjugated molecules often leads to fluorescence, the isolated double bond in 1,1-dimethoxyoctadec-1-ene is not expected to confer significant fluorescence properties. The quantum yield of fluorescence for such simple, non-rigid systems is typically very low or negligible. researchgate.net Significant fluorescence would only be anticipated if the molecule were derivatized with a known fluorophore.
Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopic methods are essential for determining the three-dimensional structure of chiral molecules. Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral compound. rsc.orgencyclopedia.pub This differential absorption (ΔA = A_L - A_R) is plotted against wavelength and results in a spectrum with positive or negative peaks, known as Cotton effects. ull.es
The parent compound, 1,1-dimethoxyoctadec-1-ene, is achiral and therefore does not produce an ECD signal. However, chiroptical methods become critically important for the stereochemical assignment of its chiral derivatives. A chiral center could be introduced, for example, at a position along the C16 alkyl chain attached to the double bond. The absolute configuration of such a stereocenter would influence the conformation of the molecule and create a chiral perturbation of the 1,1-dimethoxyethenyl chromophore.
The sign and intensity of the observed Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore. encyclopedia.pub For chiral alkenes, the stereochemistry can often be correlated with the sign of the Cotton effects associated with the π → π* and n → π* transitions. nih.gov
Modern approaches frequently combine experimental ECD measurements with computational methods, such as time-dependent density functional theory (TDDFT), to predict the ECD spectrum for a given absolute configuration. nih.gov By comparing the calculated spectrum with the experimental one, the absolute configuration of the chiral derivative can be assigned with a high degree of confidence. rsc.orgnih.gov
The table below provides a hypothetical example of ECD data for a chiral derivative of 1,1-dimethoxyoctadec-1-ene, illustrating how the data would be presented.
| Transition | Wavelength (nm) | Sign of Cotton Effect | ΔA (mdeg) | Assignment Correlated to Absolute Configuration |
| π → π | 225 | Positive | +5.2 | (R)-configuration at C-3 |
| n → π | 248 | Negative | -1.3 | (R)-configuration at C-3 |
Computational Chemistry in the Study of 1,1 Dimethoxyoctadec 1 Ene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on solving the electronic Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org These methods provide insights into electron distribution, molecular orbital energies, and reactivity, forming the basis for predicting chemical behavior.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. frontiersin.orgnih.gov DFT methods calculate the electronic energy of a system based on its electron density, a simpler quantity than the complex many-electron wavefunction. wikipedia.org This approach is particularly well-suited for determining the ground-state properties of medium to large organic molecules like 1,1-dimethoxyoctadec-1-ene.
For 1,1-dimethoxyoctadec-1-ene, DFT calculations can be employed to determine key ground-state properties. These include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Electrostatic Potential (ESP) Map: Visualizing the charge distribution on the molecule's surface. For 1,1-dimethoxyoctadec-1-ene, an ESP map would highlight the electron-rich regions around the oxygen atoms of the methoxy (B1213986) groups and the carbon-carbon double bond, indicating likely sites for electrophilic attack.
Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule. These calculated frequencies can be compared with experimental data to confirm the structure and identify characteristic vibrational modes.
Table 1: Illustrative DFT-Calculated Properties for 1,1-Dimethoxyoctadec-1-ene (Note: The following data are illustrative examples of what DFT calculations could yield and are not based on published experimental results.)
| Property | Calculated Value | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | 7.7 eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | 1.8 D | A measure of the overall polarity of the molecule. |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using experimental data or empirical parameters, relying only on fundamental physical constants. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer higher accuracy, especially for systems where electron correlation is critical. wikipedia.orgresearchgate.net
For a molecule like 1,1-dimethoxyoctadec-1-ene, high-accuracy ab initio calculations would be valuable for:
Benchmarking DFT Results: Providing a more accurate reference for energies and geometries against which the results from various DFT functionals can be compared.
Investigating Weak Interactions: Accurately describing non-covalent interactions, such as the intramolecular dispersion forces that influence the folding of the long octadecyl chain.
Calculating Excited State Properties: While ground-state properties are the primary focus, advanced ab initio methods can be used to explore the molecule's behavior upon electronic excitation, which is relevant for photochemistry.
A study on 1,2-dimethoxyethane, a small model for the functional group end of 1,1-dimethoxyoctadec-1-ene, demonstrated that the calculated energy difference between conformations is highly dependent on the level of theory and basis set size, with MP2 calculations providing results in good agreement with experimental data. ibm.com This highlights the importance of using correlated ab initio methods for obtaining accurate energetic information for molecules containing vicinal methoxy groups.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of particles, MD simulations provide a view of the dynamic evolution of the molecule, revealing its conformational landscape. nih.govencyclopedia.pub This is particularly important for a flexible molecule like 1,1-dimethoxyoctadec-1-ene with its long, saturated hydrocarbon tail.
MD simulations can elucidate:
Conformational Preferences: The long octadecyl chain can adopt a vast number of conformations (or rotamers). wikipedia.org MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the transitions between them. lumenlearning.comlibretexts.org
Rotational Barriers: The energy barriers to rotation around the C-C single bonds in the alkyl chain and the C-O bonds of the methoxy groups can be quantified.
For such a large molecule, simulations often employ force fields, which are sets of parameters that approximate the potential energy of the system, making the calculations computationally tractable for the timescales needed to observe significant conformational changes. mdpi.com
Computational Catalysis and Reaction Mechanism Prediction
Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions and for designing new catalysts. frontiersin.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and predict reaction rates. aps.org
For 1,1-dimethoxyoctadec-1-ene, which is a ketene (B1206846) acetal (B89532), a key reaction of interest would be its hydrolysis to form an ester (methyl octadecanoate) and methanol (B129727), often catalyzed by an acid. Another potential transformation is its participation as the "ene" component in an ene reaction. wikipedia.orglibretexts.org
Transition state theory (TST) provides a framework for understanding reaction rates by postulating a quasi-equilibrium between reactants and a high-energy transition state complex. wikipedia.orgyoutube.com The transition state is the saddle point on the potential energy surface connecting reactants and products. iupac.org
Computational chemists can locate this transition state structure and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is the minimum energy required for the reaction to occur. wikipedia.orglibretexts.org The Arrhenius equation shows that the reaction rate is exponentially dependent on this activation energy. opentextbc.ca
For the acid-catalyzed hydrolysis of 1,1-dimethoxyoctadec-1-ene, computational studies could:
Model the initial protonation of the alkene or one of the oxygen atoms.
Characterize the structure of the resulting carbocation or oxonium ion intermediate.
Locate the transition state for the nucleophilic attack of a water molecule.
Calculate the activation energy for this rate-determining step.
This process allows for a comparison of different possible mechanistic pathways to determine the most favorable one.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction (Note: The following data are illustrative and not based on published experimental results.)
| Reaction Step | Method/Basis Set | Activation Energy (kcal/mol) | Description |
| Protonation of C=C bond | DFT (B3LYP/6-31G) | 15.2 | Energy barrier for the initial electrophilic attack by H₃O⁺. |
| Nucleophilic attack by H₂O | DFT (B3LYP/6-31G) | 10.5 | Energy barrier for the addition of water to the carbocation intermediate. |
Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms. Explicitly modeling every solvent molecule is computationally very expensive. Implicit solvation models offer a computationally efficient alternative by representing the solvent as a continuous medium with specific properties like a dielectric constant. cam.ac.uk
These models, such as the Polarizable Continuum Model (PCM) or the SMD model, calculate the free energy of solvation, which is the energy change associated with transferring a molecule from the gas phase into the solvent. faccts.de This allows for the calculation of reaction profiles in different media.
For 1,1-dimethoxyoctadec-1-ene, which has a polar head (dimethoxyethene group) and a long nonpolar tail, its behavior and reactivity would be highly dependent on the solvent. Implicit solvation models could be used to:
Predict how the stability of reactants, intermediates, and transition states changes in solvents of varying polarity (e.g., water vs. hexane).
Calculate partition coefficients, such as the octanol-water partition coefficient (log P), which is a measure of a compound's hydrophobicity. faccts.de
The use of these models is crucial for obtaining theoretically predicted results that can be meaningfully compared with experimental data from solution-phase reactions. nih.govreadthedocs.io
Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, aiding in their structural elucidation and characterization. acs.org Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of a molecule, from which various spectroscopic parameters can be derived. acs.orgresearchgate.net These theoretical predictions are invaluable as they can be compared with experimental data to confirm a molecular structure or to help assign spectral features. acs.org For a molecule like 1,1-dimethoxyoctadec-1-ene, computational methods would provide insight into its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry in structural analysis. acs.org By calculating the magnetic shielding tensors of atomic nuclei within a molecule, their corresponding chemical shifts can be estimated. sci-hub.st The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for this purpose, often paired with DFT. uea.ac.uk
For 1,1-dimethoxyoctadec-1-ene, a computational study would involve optimizing the molecule's three-dimensional geometry and then performing GIAO calculations to predict the ¹H and ¹³C chemical shifts. These predicted values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).
Hypothetical Data Table for ¹H NMR Chemical Shift Predictions:
Since no specific research data is available for 1,1-dimethoxyoctadec-1-ene, the following table is a hypothetical representation of what such predictive data would look like. The chemical shift values are illustrative and not based on actual calculations.
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| Vinylic Proton (-CH=C(OCH₃)₂) | Data not available |
| Methoxy Protons (-OCH₃) | Data not available |
| Methylene (B1212753) adjacent to double bond (-CH₂-CH=) | Data not available |
| Methylene groups in alkyl chain (-(CH₂)₁₄-) | Data not available |
| Terminal Methyl Proton (-CH₃) | Data not available |
Hypothetical Data Table for ¹³C NMR Chemical Shift Predictions:
Similarly, this table illustrates the format for predicted ¹³C NMR data.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Quaternary Vinylic Carbon (=C (OCH₃)₂) | Data not available |
| Vinylic Carbon (-C H=) | Data not available |
| Methoxy Carbons (-OC H₃) | Data not available |
| Methylene adjacent to double bond (-C H₂-CH=) | Data not available |
| Methylene carbons in alkyl chain (-(C H₂)₁₄-) | Data not available |
| Terminal Methyl Carbon (-C H₃) | Data not available |
The accuracy of such predictions depends heavily on the chosen level of theory (functional) and the basis set. uea.ac.uk Researchers often compare results from different methods to gauge the reliability of the predictions. acs.org
Computational methods are also used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are typically performed after a geometry optimization to ensure the molecule is at an energy minimum. The calculation of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) yields the harmonic vibrational frequencies and their corresponding normal modes.
For 1,1-dimethoxyoctadec-1-ene, a theoretical vibrational analysis would predict the frequencies associated with the stretching and bending of its various functional groups, such as the C=C double bond, C-O ether linkages, and C-H bonds of the alkyl chain and methoxy groups. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.
Hypothetical Data Table for Predicted Vibrational Frequencies:
The table below is a hypothetical example of predicted vibrational frequencies for key functional groups in 1,1-dimethoxyoctadec-1-ene. The values are for illustrative purposes only.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=C Stretch | Data not available |
| =C-H Stretch | Data not available |
| C-O Stretch (asymmetric) | Data not available |
| C-O Stretch (symmetric) | Data not available |
| C-H Stretch (sp³, alkyl) | Data not available |
| CH₂ Scissoring | Data not available |
| CH₃ Rocking | Data not available |
Synthetic Applications of 1,1 Dimethoxyoctadec 1 Ene As a Key Intermediate
Role in the Total Synthesis of Natural Products
There is no specific information available in the reviewed literature that documents the use of 1,1-Dimethoxyoctadec-1-ene in the total synthesis of any natural product. While ketene (B1206846) acetals, as a class of compounds, are valuable reagents in organic synthesis, the specific application of this long-chain variant is not described. Ketene acetals can participate in reactions such as condensations and cycloadditions that are fundamental to building complex molecules. acs.orgcdnsciencepub.com For instance, they have been used in the synthesis of some naturally occurring anthraquinones. cdnsciencepub.com
Construction of Long-Chain Aliphatic Moieties
No research findings were identified that describe a role for 1,1-Dimethoxyoctadec-1-ene in the construction of long-chain aliphatic moieties in the context of natural product synthesis. Syntheses of long-chain structures typically employ other well-established methodologies. nih.gov
Precursor for Complex Polyketide or Fatty Acid Derivatives
The scientific literature on polyketide and fatty acid biosynthesis does not mention 1,1-Dimethoxyoctadec-1-ene as a synthetic precursor. The biosynthesis of polyketides involves the iterative condensation of simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA. wikipedia.orgnih.govsciepublish.com Synthetic approaches often mimic this logic using different building blocks, but the use of 1,1-Dimethoxyoctadec-1-ene for this purpose has not been reported. sci-hub.boxnih.gov
Contribution to the Synthesis of Advanced Organic Materials Precursors
No publications were found that detail the use of 1,1-Dimethoxyoctadec-1-ene as a building block or precursor for the synthesis of advanced organic materials. Research into precursors for organic materials is an active field, but it does not appear to have involved this specific compound. uni-lj.si
Future Research Directions and Emerging Trends in 1,1 Dimethoxyoctadec 1 Ene Chemistry
Development of More Sustainable Synthetic Routes
The traditional synthesis of alkenes often relies on high-temperature cracking of petroleum feedstocks, an energy-intensive and non-renewable process. rsc.org A key future direction for 1,1-dimethoxyoctadec-1-ene chemistry is the development of greener and more sustainable synthetic methodologies.
Research is increasingly focused on utilizing biomass-derived feedstocks. Long-chain fatty acids, such as stearic acid (an 18-carbon carboxylic acid), are promising renewable starting materials. A potential sustainable route involves the decarbonylation of fatty acids to produce long-chain alkenes. acs.org For instance, a process for converting stearic acid to heptadecene has been demonstrated, and adapting such methods could provide a green pathway to the C18 alkene backbone. acs.org Another approach is the dehydration of long-chain alcohols, which can be derived from biological sources, offering a more sustainable alternative to fossil fuels. rsc.org
Microbial synthesis presents another innovative and sustainable frontier. nih.govd-nb.info Engineering metabolic pathways in microorganisms like Pichia pastoris has enabled the production of long-chain α-alkenes from simple carbon sources like methanol (B129727). nih.govd-nb.info Future research could focus on engineering microbes to produce 1-octadecanol or related precursors, which could then be converted to 1,1-dimethoxyoctadec-1-ene through subsequent chemical steps. The biosynthesis of alkanes and alkenes often involves the conversion of fatty acids or their derivatives, a pathway that could be harnessed for this purpose. biofueljournal.com
| Synthetic Approach | Potential Precursor | Key Advantages | Research Focus |
|---|---|---|---|
| Biomass Conversion | Stearic Acid | Utilizes renewable feedstocks. acs.org | Developing efficient catalytic decarbonylation and functionalization. |
| Alcohol Dehydration | 1-Octadecanol | Water is the only byproduct. rsc.org | Designing selective and reusable catalysts. |
| Microbial Synthesis | Methanol/Glucose | Potentially lower environmental impact and cost. nih.govd-nb.info | Engineering metabolic pathways for specific long-chain products. |
Exploration of Novel Reactivity Patterns
Ketene (B1206846) acetals are known for their rich reactivity, primarily due to the electron-donating nature of the heteroatoms making the β-carbon nucleophilic. msstate.edu While reactions like cycloadditions and condensations with aldehydes and ketones are established for simpler ketene acetals, rsc.orgrsc.orgresearchgate.net the specific reactivity of long-chain analogues like 1,1-dimethoxyoctadec-1-ene remains largely unexplored.
Future research will likely focus on leveraging its unique structure for novel transformations. The long C18 chain could influence steric and electronic effects, potentially leading to unique selectivity in reactions. Key areas for exploration include:
Asymmetric Catalysis : Developing chiral catalysts for enantioselective additions to the double bond, creating complex chiral molecules that are valuable in materials science and pharmaceuticals.
Polymerization : Investigating the potential of 1,1-dimethoxyoctadec-1-ene as a monomer in polymerization reactions, where the long alkyl chain could impart desirable properties like hydrophobicity and flexibility to the resulting polymers.
[2+2] Cycloadditions : Expanding the scope of thermal [2+2] cycloadditions with electron-poor alkynes, which are known to proceed through 1,4-dipolar intermediates, to create functionalized cyclobutene (B1205218) derivatives. researchgate.netmolaid.com
C-H Functionalization : Exploring transition metal-catalyzed reactions that can selectively functionalize the C-H bonds along the octadecyl chain, a challenging but highly rewarding transformation for creating complex molecular architectures.
The reaction of ketene silyl (B83357) acetals with electrophiles like diazonium salts to form α-amino acid precursors suggests another avenue of reactivity that could be explored for 1,1-dimethoxyoctadec-1-ene. rsc.org
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis is a major trend in modern organic chemistry, offering enhanced safety, efficiency, and scalability. fiveable.memit.edu These technologies are particularly well-suited for the synthesis and manipulation of 1,1-dimethoxyoctadec-1-ene.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is critical for managing highly reactive or unstable intermediates that can be involved in ketene acetal (B89532) chemistry. mit.edubeilstein-journals.org For example, the generation and immediate use of a reactive species in a flow reactor can minimize decomposition and improve product yields. mit.edu Continuous flow systems have been successfully used for multi-step syntheses, including those involving enol ethers, demonstrating their potential for complex transformations starting from 1,1-dimethoxyoctadec-1-ene. mit.eduresearchgate.net
Automated synthesis platforms, which use computer-controlled systems to perform chemical reactions, can accelerate the discovery and optimization of new reactions. sigmaaldrich.comacs.orgacs.org By integrating automated synthesis with 1,1-dimethoxyoctadec-1-ene chemistry, researchers can rapidly screen a wide range of catalysts, reagents, and conditions to uncover novel reactivity patterns and optimize synthetic routes with minimal manual intervention. fiveable.mebohrium.com
| Technology | Key Benefit for 1,1-Dimethoxyoctadec-1-ene Chemistry | Example Application |
|---|---|---|
| Flow Chemistry | Improved safety and control over reactive intermediates. mit.edu | Multi-step synthesis involving unstable enol ether intermediates. mit.edu |
| Automated Synthesis | High-throughput screening of reaction conditions. sigmaaldrich.comacs.org | Rapid optimization of catalysts for asymmetric functionalization. |
Computational Design of Enhanced Catalytic Transformations
Computational chemistry has become an indispensable tool for modern catalyst design, allowing researchers to predict and understand reaction mechanisms and selectivities before embarking on extensive experimental work. nih.govresearchgate.net For a molecule like 1,1-dimethoxyoctadec-1-ene, computational modeling can significantly accelerate the development of new catalytic transformations.
The functionalization of terminal alkenes with high selectivity remains a challenge due to the subtle electronic and steric differences. d-nb.info Density Functional Theory (DFT) calculations can be used to model transition states and intermediates in potential catalytic cycles, providing insights into the origins of regio- and stereoselectivity. mdpi.com This approach can guide the rational design of ligands for transition metal catalysts tailored for specific reactions, such as hydroboration, hydroamination, or oxidation of the alkene moiety. d-nb.infomdpi.com
For instance, computational screening can identify promising catalyst structures from a large virtual library, saving significant time and resources compared to traditional trial-and-error experimentation. mdpi.com This data-driven approach has been successful in developing catalysts for challenging reactions like the redox-relay Heck reaction and can be applied to predict site-selective functionalization on the diene substrates that could be formed from 1,1-dimethoxyoctadec-1-ene. researchgate.net
Advanced Characterization Methodologies for In-Situ Studies
Understanding reaction mechanisms is fundamental to controlling chemical reactivity and developing new transformations. A significant challenge in studying many reactions, particularly those involving catalysis, is the detection and characterization of short-lived, low-concentration reactive intermediates. nih.govrsc.org Future research on 1,1-dimethoxyoctadec-1-ene will benefit immensely from the application of advanced in-situ characterization techniques.
Methods that allow for the monitoring of reactions as they occur provide invaluable mechanistic data. Key techniques include:
In-Situ Spectroscopy : Techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Sum Frequency Generation (SFG) spectroscopy can be used to observe the formation and consumption of species directly in the reaction mixture, helping to identify intermediates and catalyst resting states. rsc.org
Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates in solution, even at very low concentrations. nih.govrsc.org This is particularly useful for studying organometallic catalytic cycles.
Exchange NMR Spectroscopy (EXSY) : This technique can characterize the kinetics of rapidly equilibrating species, such as the reactive intermediates formed during glycosylation reactions, which is a challenge for other methods. acs.org A similar approach could be used to study the transient species in reactions of 1,1-dimethoxyoctadec-1-ene.
The application of these advanced analytical methods will allow for a deeper understanding of the fundamental steps involved in the synthesis and functionalization of 1,1-dimethoxyoctadec-1-ene, paving the way for the rational design of more efficient and selective chemical processes. americanpharmaceuticalreview.com
Q & A
Basic Research Questions
What are optimized synthetic routes for 1,1-dimethoxyoctadec-1-ene, and how can reaction conditions be tailored for reproducibility?
Methodological Answer:
- Retrosynthetic Planning : Use AI-driven tools (e.g., Template_relevance models) to propose pathways, such as acid-catalyzed methoxylation of octadec-1-ene derivatives .
- Condition Optimization : Vary catalysts (e.g., p-toluenesulfonic acid), solvent polarity (e.g., dichloromethane vs. ethanol), and temperature (40–80°C) to maximize yield. Monitor via TLC or GC-MS .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Validate purity via NMR (δ 3.2–3.4 ppm for methoxy groups) .
Which spectroscopic techniques are critical for characterizing 1,1-dimethoxyoctadec-1-ene, and how should data be cross-validated?
Methodological Answer:
- Primary Techniques :
- Cross-Validation : Use FT-IR to confirm ether C-O stretches (~1100 cm) and UV-Vis for conjugation analysis (if applicable) .
What safety protocols are essential for handling 1,1-dimethoxyoctadec-1-ene in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification .
- Exposure Response :
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin Contact : Wash with soap/water for 15 minutes; consult a physician if irritation persists .
- Storage : Keep in airtight containers under inert gas (N) at 4°C to prevent oxidation .
Advanced Research Questions
How can researchers design experiments to investigate 1,1-dimethoxyoctadec-1-ene’s role in lipid membrane studies?
Methodological Answer:
- Model Systems : Incorporate the compound into liposomes or Langmuir monolayers to study its effects on membrane fluidity (via fluorescence anisotropy or DSC) .
- Control Variables : Compare with non-ether analogs (e.g., octadec-1-ene) to isolate methoxy group contributions .
- Data Collection : Use AFM or cryo-EM to visualize structural changes in lipid bilayers .
How should contradictions in spectral data (e.g., NMR shifts) between batches be resolved?
Methodological Answer:
- Root-Cause Analysis :
- Statistical Validation : Perform triplicate runs and apply principal component analysis (PCA) to identify outliers .
What computational methods predict 1,1-dimethoxyoctadec-1-ene’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G* level to model electron density around the methoxy groups .
- MD Simulations : Simulate interactions with catalysts (e.g., Pd/C) in silico to predict regioselectivity in hydrogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
